N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic carboxamide derivative featuring a fused aromatic naphthalene system, a hydroxyethyl substituent, and a 5-methylisoxazole core.
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-9-15(19-22-11)17(21)18-10-16(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-9,16,20H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKNAFWVGILJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene derivative and the isoxazole ring. One common approach is to first synthesize 2-hydroxy-2-(naphthalen-1-yl)ethylamine, which is then reacted with 5-methylisoxazole-3-carboxylic acid chloride under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of high-throughput reactors, precise temperature control, and efficient purification techniques to ensure the high purity and yield of the final product. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of naphthalene-1,2-diol derivatives.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties are leveraged to create innovative products with enhanced performance.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methylisoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the isoxazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Compound A : N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide
- Structure: Replaces the naphthalene-hydroxyethyl group with a diethylaminophenyl-thiophene system.
- Synthesis: Synthesized via a three-step pathway involving oxime formation, cyclization with ethyl 2-butenoate, and hydrolysis .
- Key Differences: Thiophene vs. Diethylaminophenyl vs. hydroxyethyl: The former enhances electron-donating capacity, possibly affecting binding affinity.
Compound B : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : Shares the naphthalene moiety but incorporates a piperidine ring and fluorobenzyl group.
- Activity : Reported as a SARS-CoV-2 inhibitor, targeting viral proteases or host receptors .
- Key Differences :
- Piperidine vs. isoxazole: Piperidine’s basic nitrogen may enhance solubility but alter target specificity.
- Fluorobenzyl vs. hydroxyethyl: Fluorine’s electronegativity improves metabolic stability compared to the polar hydroxy group.
Structure-Activity Relationship (SAR) Analysis
- Hydroxyethyl Group : Enhances solubility but may reduce membrane permeability compared to Compound B’s fluorobenzyl group.
- Naphthalene vs. Thiophene : Naphthalene’s extended aromatic system likely improves binding to hydrophobic pockets in proteins, as seen in Compound B’s antiviral activity .
Pharmacokinetic and Toxicological Considerations
- Lipophilicity : The target compound’s logP is estimated to be higher than Compound A (due to naphthalene) but lower than Compound B (due to hydroxyethyl vs. fluorobenzyl).
- Metabolic Stability : The hydroxyethyl group may increase susceptibility to glucuronidation, reducing half-life compared to Compound B’s fluorinated analog.
- Toxicity : Naphthalene derivatives are associated with hepatic metabolism concerns; however, the hydroxyethyl group could mitigate this by facilitating renal excretion.
Biological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methylisoxazole-3-carboxamide, a compound belonging to the isoxazole family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene moiety and an isoxazole ring, which are known to contribute to various biological activities. Its structure can be represented as follows:
Research indicates that compounds with isoxazole structures often interact with biological targets through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Isoxazoles can act as enzyme inhibitors, affecting pathways involved in cell proliferation and apoptosis.
- Antioxidant Activity : Many isoxazole derivatives exhibit antioxidant properties, which may help in mitigating oxidative stress in cells.
- Antimicrobial Properties : Some studies suggest that isoxazole derivatives possess antibacterial and antifungal activities.
Antiproliferative Activity
A notable study investigated the antiproliferative effects of various isoxazole derivatives, including this compound. The compound demonstrated significant activity against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 4.4 |
| HEK 293 | 5.3 |
These results indicate that the compound may selectively inhibit cancer cell growth while exhibiting lower toxicity towards normal cells .
Antioxidant Activity
The compound's antioxidant capacity was assessed using various spectroscopic methods. It displayed a strong ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related damage in cells .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of the compound revealed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antibacterial activity, particularly against E. faecalis and S. aureus strains .
Case Studies and Research Findings
- Anticancer Studies : A series of experiments conducted on the MCF-7 breast cancer cell line showed that the compound induced apoptosis through mitochondrial pathways, leading to cell cycle arrest at the G1 phase. The study highlighted the role of oxidative stress in mediating these effects .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, supporting its potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies suggested that the compound binds effectively to the active sites of target proteins involved in cancer progression, providing insights into its mechanism of action .
Q & A
Basic: How can researchers optimize the synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methylisoxazole-3-carboxamide?
Methodological Answer:
Optimization requires systematic variation of reaction parameters such as solvent polarity (e.g., dimethylformamide), temperature (controlled heating/cooling), and catalysts (e.g., acid/base systems). Ultrasound-assisted methods can enhance reaction rates and yields by improving mass transfer . Reaction progress should be monitored via TLC or HPLC to identify optimal termination points.
Basic: What analytical techniques are most reliable for confirming the molecular structure of this compound?
Methodological Answer:
- X-ray crystallography : Provides definitive 3D atomic arrangement, critical for verifying stereochemistry and functional group orientation.
- NMR spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks, while 2D techniques (COSY, HSQC) resolve connectivity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity.
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of aerosols or vapors.
- Store in airtight containers away from ignition sources. Refer to GHS hazard classifications (e.g., H302, H315) for tailored risk mitigation .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for binding partners (e.g., enzymes, receptors).
- Functional assays : Measure enzymatic inhibition (e.g., kinase activity) or receptor modulation (e.g., GPCR signaling) under varying concentrations.
- Computational docking : Predict binding modes using molecular dynamics simulations .
Advanced: How should contradictions in reported biological activity data be resolved?
Methodological Answer:
- Reproducibility checks : Replicate experiments under identical conditions (solvent, pH, temperature).
- Variable isolation : Test biological activity in different cell lines or assay formats to identify context-dependent effects.
- Meta-analysis : Compare structural analogs (e.g., naphthalene derivatives) to identify trends in structure-activity relationships (SAR) .
Advanced: What strategies can enhance the bioactivity of derivatives of this compound?
Methodological Answer:
- Functional group substitution : Replace the hydroxyl group with bioisosteres (e.g., fluorine) to improve metabolic stability.
- Heterocyclic modifications : Introduce thiadiazole or imidazole rings to diversify interactions with biological targets.
- Prodrug design : Mask polar groups (e.g., hydroxyl) to enhance bioavailability .
Basic: What standard assays are used for preliminary bioactivity screening?
Methodological Answer:
- Enzymatic inhibition assays : Measure IC50 values against target enzymes (e.g., cyclooxygenase, proteases).
- Cell viability assays : Use MTT or ATP-based luminescence to assess cytotoxicity.
- Receptor binding assays : Radioligand displacement studies quantify affinity for receptors (e.g., GPCRs) .
Advanced: How can advanced analytical methods address stability challenges during formulation?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS.
- Thermogravimetric analysis (TGA) : Assess thermal stability and identify decomposition thresholds.
- Dynamic light scattering (DLS) : Monitor aggregation in aqueous solutions .
Advanced: What considerations are critical when designing in vivo pharmacokinetic studies?
Methodological Answer:
- ADME profiling : Use radiolabeled compounds to track absorption, distribution, and excretion in animal models.
- Metabolite identification : Employ LC-MS/MS to detect phase I/II metabolites in plasma or urine.
- Dose optimization : Conduct staggered dosing to balance efficacy and toxicity .
Basic: Which physicochemical properties are essential for characterizing this compound?
Methodological Answer:
- Melting point : Determines purity and crystallinity.
- LogP : Measures lipophilicity to predict membrane permeability.
- Aqueous solubility : Evaluates formulation feasibility using shake-flask or HPLC methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
